molecular formula C21H22N2O4 B2959118 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209416-21-6

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2959118
CAS No.: 1209416-21-6
M. Wt: 366.417
InChI Key: JWZFKUYMLICANG-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications

New Cascade Transformations

The compound demonstrates interesting chemical behavior, such as new examples of ring–ring tautomerism. A study explored the reaction of similar compounds, revealing insights into their transformative properties (Ukhin et al., 2015).

Synthesis and Cytotoxic Activity

The synthesis process of carboxamide derivatives of similar structures and their cytotoxic activities against various cancer cell lines have been studied. This research provides insights into the potential therapeutic applications of these compounds (Deady et al., 2005).

Intramolecular Cyclization of Enamides

Research on the synthesis of oxazoles by copper-catalyzed intramolecular cyclization of enamides is relevant. This study demonstrates the versatility of enamides similar to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in chemical syntheses (Kumar et al., 2012).

Studies on Enaminoketones

Research on N-substituted enaminoketones, which are structurally similar, reveals potential for chemical modifications and reactions, contributing to a better understanding of the chemical properties of such compounds (Jirkovsky, 1974).

Antigravitropic Activity

Investigations into the antigravitropic effects of similar esters provide insights into the biological activities of these compounds, potentially guiding future research in plant biology or pharmacology (Modena et al., 1994).

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-20(27-18-5-3-2-4-17(18)26-13)21(25)23-16-8-6-14(7-9-16)12-19(24)22-15-10-11-15/h2-9,13,15,20H,10-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZFKUYMLICANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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